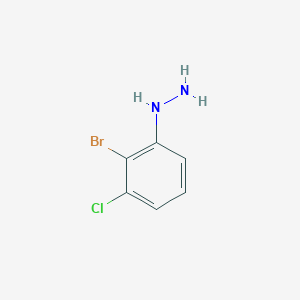
Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is a compound that features a cyclopropyl group, a dimethyl-substituted thiazole ring, and a methanol group The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methanol groups. One common method involves the Hantzsch thiazole synthesis, which is a multicomponent reaction involving a β-keto ester, a thiourea, and an α-haloketone. The reaction is usually carried out under acidic conditions and requires heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The cyclopropyl group can enhance the compound’s binding affinity to its targets, while the methanol group can participate in hydrogen bonding .
相似化合物的比较
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but without the cyclopropyl and methanol groups.
Cyclopropylmethanol: Contains the cyclopropyl and methanol groups but lacks the thiazole ring.
Dimethylthiazole: Features the dimethyl-substituted thiazole ring but without the cyclopropyl and methanol groups.
Uniqueness
Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the thiazole ring contributes to its biological activity .
属性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC 名称 |
cyclopropyl-(4,5-dimethyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H13NOS/c1-5-6(2)12-9(10-5)8(11)7-3-4-7/h7-8,11H,3-4H2,1-2H3 |
InChI 键 |
UFXDJYNYECBCIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C(C2CC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
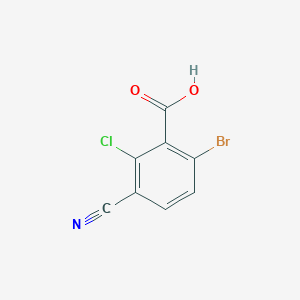
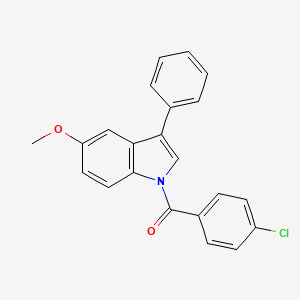
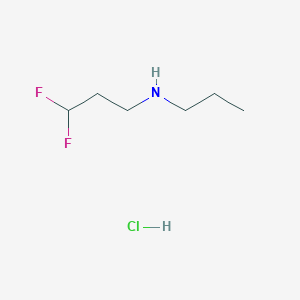
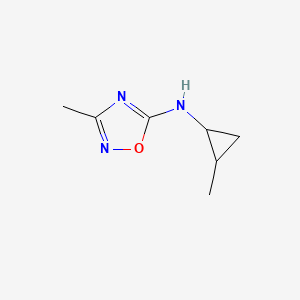

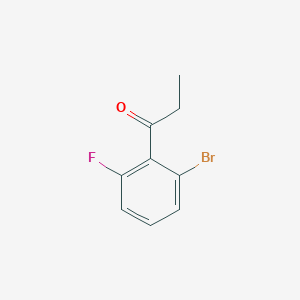
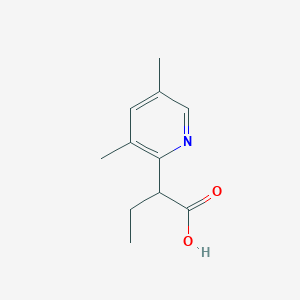
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
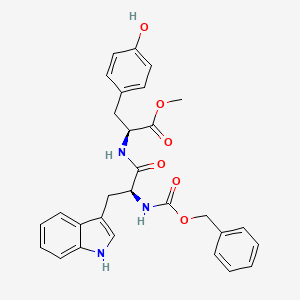
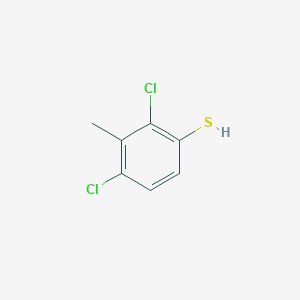
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
